2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused bicyclic scaffold with a pyrimidine ring adjacent to a quinoline moiety. Its structure features:
- Position 5: A 3,4,5-trimethoxyphenyl substituent, which enhances lipophilicity and may influence receptor binding via methoxy group interactions .
Synthesis: Based on related pyrimido[4,5-b]quinolines, the compound is likely synthesized via a multicomponent reaction involving:
6-Amino-1,3-dimethyluracil (or a thio-modified analog),
Dimedone (5,5-dimethylcyclohexane-1,3-dione),
A 3,4,5-trimethoxybenzaldehyde derivative,
A 4-nitrobenzylthio precursor. Reactions typically employ acetic acid or ethanol as solvents, with catalysts like trityl chloride (TrCl) to accelerate cyclization .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O7S/c1-36-19-11-15(12-20(37-2)24(19)38-3)21-22-17(5-4-6-18(22)32)28-25-23(21)26(33)30-27(29-25)39-13-14-7-9-16(10-8-14)31(34)35/h7-12,21H,4-6,13H2,1-3H3,(H2,28,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYIXLNKHKAQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 537044-88-5) is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Nitrobenzyl Group : Contributes to its electron-withdrawing properties.
- Trimethoxyphenyl Group : Enhances lipophilicity and biological interactions.
- Tetrahydropyrimidoquinoline Core : Known for various biological activities including anticancer and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N4O7S |
| Molecular Weight | 578.6 g/mol |
| CAS Number | 537044-88-5 |
Anticancer Activity
Research indicates that derivatives of quinoline and pyrimidine compounds often exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that similar compounds with pyrimidine scaffolds showed significant antiproliferative activity against human cancer cell lines such as MCF-7 and A2780. The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The presence of the nitro group in the compound suggests potential antimicrobial activity. Nitro compounds are known for their ability to disrupt microbial DNA synthesis. Preliminary studies have shown that related compounds exhibit significant antibacterial and antifungal properties .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- DNA Interaction : It may bind to DNA or interfere with its replication.
- Cytokine Modulation : Influences cytokine production which can affect immune responses .
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several quinoline derivatives on cancer cell lines. The results indicated that compounds similar to the one exhibited IC50 values ranging from 0.041 μg/mL to 15.87 μg/mL depending on their structural modifications .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of nitro-substituted quinolines. The results showed promising activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of the nitro group in enhancing biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures to 2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione. For instance:
- Protein Kinase Inhibition : Research indicates that derivatives of pyrimidine and quinoline exhibit promising inhibitory effects against various protein kinases involved in cancer progression. These compounds have shown IC50 values below 10 μM in cellular assays against cancer cell lines such as HCT-116 and MCF-7 .
Antimicrobial Properties
The compound's structure suggests potential antibacterial and antifungal activities:
- Inhibition of Pathogens : Compounds structurally related to this tetrahydropyrimido derivative have demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.25 to 2 μg/mL .
Case Study 1: Synthesis and Activity of Related Compounds
A study synthesized a series of quinoline derivatives and evaluated their anticancer activity. The results indicated that several compounds exhibited potent inhibition against cancer cell lines with IC50 values comparable to established chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Detailed SAR studies on related thioquinoline derivatives revealed that modifications at the sulfur or nitrogen positions significantly influenced their biological activity. For example, the introduction of electron-withdrawing groups enhanced the antimicrobial efficacy of these compounds .
Data Tables
| Compound | Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) |
|---|---|---|---|
| Compound A | Anticancer | HCT-116 | 1.9 |
| Compound B | Antimicrobial | Staphylococcus aureus | 0.25 |
| Compound C | Anticancer | MCF-7 | 7.52 |
| Compound D | Antimicrobial | Escherichia coli | 2 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Findings:
Electron-Withdrawing vs. In contrast, the methylthio group in offers moderate electron donation, which may reduce reactivity but improve bioavailability .
Stereoelectronic Effects :
- The 3,4,5-trimethoxyphenyl group provides three methoxy substituents, creating a sterically bulky and lipophilic moiety. This contrasts with the single methoxy or chloro groups in and , which offer less steric hindrance .
Biological Activity Implications: Compounds with thioether linkages (e.g., target compound, ) show promise as kinase or tyrosinase inhibitors due to sulfur’s ability to coordinate metal ions in enzymatic pockets .
Synthetic Efficiency :
- Catalyst-driven methods (e.g., TrCl in ) achieve higher yields (75–92%) than uncatalyzed reactions, highlighting the importance of optimizing conditions for the target compound .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis of this compound likely involves multicomponent reactions or cyclocondensation strategies, similar to methods used for structurally related pyrimidoquinoline derivatives. Key steps may include:
- Temperature control : Maintaining reflux conditions in ethanol or acetic acid to promote cyclization (as seen in thieno-pyrimidine syntheses) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) can enhance reactivity for heterocyclization steps .
- Purification : Column chromatography or recrystallization to isolate the product from by-products .
- pH adjustment : Acidic conditions may stabilize intermediates during sulfhydryl or nitrobenzyl group incorporation .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments, particularly for the 3,4,5-trimethoxyphenyl and nitrobenzyl groups .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns .
- X-ray diffraction : Single-crystal X-ray analysis resolves ambiguities in stereochemistry and ring conformation, especially for the tetrahydropyrimidoquinoline core .
- FT-IR : Identifies functional groups like thioether (C-S) and carbonyl (C=O) bonds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate experimental data or predict reactivity for this compound?
Density Functional Theory (DFT) calculations can:
- Optimize geometry : Compare theoretical bond lengths/angles with X-ray crystallography data to confirm structural accuracy .
- Predict electronic properties : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites, relevant for reactions involving the nitrobenzyl or thioether groups .
- Simulate spectra : Overlay computed NMR or IR spectra with experimental data to resolve discrepancies (e.g., tautomerism in the pyrimidine ring) .
Q. How can researchers resolve contradictions between spectroscopic data and expected structural features?
Discrepancies (e.g., unexpected splitting in NMR or missing MS fragments) require a systematic approach:
- Variable-temperature NMR : Detect dynamic processes like ring puckering in the tetrahydropyrimidine moiety .
- 2D NMR techniques : HSQC and HMBC correlations map through-space and through-bond interactions, clarifying ambiguous proton assignments .
- Isotopic labeling : Introduce deuterium or 13C at specific positions to trace reaction pathways or degradation products .
- Comparative analysis : Benchmark data against structurally characterized analogs (e.g., benzo[g]pyrimidoquinoline derivatives) .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Advanced pharmacological profiling involves:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases or DNA topoisomerases .
- Molecular docking : Simulate binding poses using the compound’s X-ray structure to identify key interactions (e.g., hydrogen bonds with the trimethoxyphenyl group) .
- Cellular assays : Measure inhibition of tyrosinase or other oxidoreductases, correlating activity with structural modifications (e.g., nitro group reduction) .
Q. How can researchers optimize the compound’s stability under varying physiological conditions?
Stability studies should include:
- pH-dependent degradation : Monitor hydrolysis of the thioether or lactam groups using HPLC at pH 2–9 .
- Light/thermal stress tests : Expose the compound to UV light or elevated temperatures to assess photodegradation pathways .
- Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., demethylation of methoxy groups) .
Methodological Considerations
- Data reproducibility : Replicate syntheses with strict control of humidity (to prevent nitro group hydrolysis) and inert atmospheres (to avoid oxidation of thioether linkages) .
- Contradiction management : Cross-validate conflicting data (e.g., NMR vs. X-ray) by synthesizing derivatives with targeted substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
